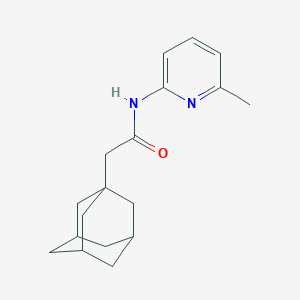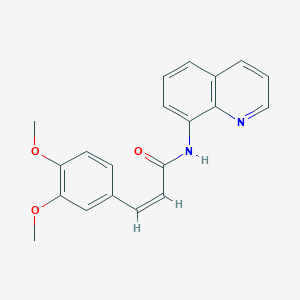
N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide: is a chemical compound with the molecular formula C14H19NO5 and a molecular weight of 281.30436 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring and a trimethoxyphenyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide typically involves the reaction of 3,4,5-trimethoxyaniline with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trimethoxyphenyl group is known to interact with hydrophobic pockets in proteins, while the tetrahydrofuran ring can form hydrogen bonds with amino acid residues .
Comparación Con Compuestos Similares
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group but differ in the attached functional groups.
Tetrahydrofuran derivatives: Compounds with a tetrahydrofuran ring but different substituents.
Uniqueness: N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide is unique due to the combination of the trimethoxyphenyl group and the tetrahydrofuran ring. This dual functionality allows for diverse chemical reactivity and biological interactions, making it a versatile compound in various fields of research .
Propiedades
Fórmula molecular |
C14H19NO5 |
|---|---|
Peso molecular |
281.3g/mol |
Nombre IUPAC |
N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C14H19NO5/c1-17-11-7-9(8-12(18-2)13(11)19-3)15-14(16)10-5-4-6-20-10/h7-8,10H,4-6H2,1-3H3,(H,15,16) |
Clave InChI |
CKXZUDDMNQOYGO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCO2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine](/img/structure/B496727.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B496728.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B496729.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B496730.png)
![2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B496733.png)
![N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide](/img/structure/B496734.png)

![N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496738.png)
![1-[5-(4-Fluorophenyl)-2-furoyl]-4-phenylpiperidine](/img/structure/B496743.png)





